Dibutyl chlorendate
Description
Historical Context of Chlorendate Derivatives in Chemical Science
Chlorendate derivatives, including chlorendic acid and its esters like dibutyl chlorendate and dimethyl chlorendate, have a history of use stemming from the chemistry of hexachlorocyclopentadiene (B6142220) (HCCPD). wikipedia.orgwikipedia.orginchem.org HCCPD is a key precursor in the synthesis of various organochlorine compounds, historically including pesticides and flame retardants. wikipedia.org Chlorendic acid itself is produced industrially through a Diels-Alder reaction involving HCCPD. wikipedia.org These derivatives were valued for properties such as flame retardancy and, in some cases, pesticidal activity. ontosight.aiwikipedia.org The use of many organochlorine compounds, however, has been significantly restricted or banned due to their persistence in the environment and potential for bioaccumulation. wikipedia.orgacs.orggrafiati.com
Scope and Significance of this compound Research
Research on this compound is significant for several reasons. Its presence as an environmental contaminant, particularly as a residue in food and biological samples, highlights the need for robust analytical methods for detection and quantification. aphrc.orgresearchgate.netresearchgate.net Studies have investigated its occurrence in various matrices, including fruits, vegetables, and even human serum. aphrc.orgresearchgate.netplos.orgplos.orgnih.gov The scope of research also includes understanding its chemical behavior and properties, such as its physical description as a colorless liquid and its molecular weight of approximately 501.0 g/mol . nih.govsigmaaldrich.com While historical uses included applications as a pesticide and intermediate in producing flame retardants and plasticizers, concerns over its environmental impact have led to a decline in these applications. ontosight.ai
Current Research Trajectories and Future Directions for this compound Studies
Current research involving this compound primarily focuses on its detection and monitoring in the environment. Analytical chemistry plays a crucial role, with studies employing techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify its residues in complex samples. aphrc.orgresearchgate.netresearchgate.net Method development for efficient extraction and analysis of organochlorine pesticides, including this compound, from various matrices like food and biological tissues is an ongoing area of research. researchgate.netresearcher.liferesearchgate.net Future directions for this compound studies are likely to involve continued environmental monitoring, particularly in regions where organochlorine pesticides may have been historically used. Research may also explore its fate and transport in different environmental compartments and potential pathways of exposure. Given the historical context of chlorendate derivatives as flame retardants, there might also be academic interest in their environmental legacy and potential for persistence.
Detailed Research Findings:
A study analyzing pesticide residues in fruits and vegetables in Ethiopia identified this compound as the predominant organochlorine pesticide residue in all sampled items. aphrc.orgresearchgate.net Concentrations varied depending on the crop and sampling site. For example, levels ranged from a minimum of 0.498 mg kg⁻¹ in tomato samples from the Jamo site to a maximum of 1.003 mg kg⁻¹ in pineapple samples from the North Bench site. aphrc.orgresearchgate.net These findings underscore the environmental prevalence of this compound in certain agricultural areas.
Another study investigating organochlorine pesticides in human serum in Ethiopia detected this compound in the serum of study participants. plos.orgplos.orgnih.gov The mean serum level of this compound was found to be significantly higher in breast cancer patients (1.12 ± 1.17 µg/L) compared to controls (0.96 ± 0.93 µg/L). plos.orgplos.orgnih.gov While this study explored associations with breast cancer, it also serves as an example of research focused on detecting this compound in biological samples. plos.orgplos.orgnih.gov
Research on analytical methods has explored techniques like matrix solid-phase dispersion (MSPD) for the extraction of pesticide residues, including this compound, from biological tissues such as catfish muscle tissue, prior to GC analysis. researchgate.net This demonstrates ongoing efforts to improve the efficiency and scope of methods for detecting this compound in diverse matrices. researchgate.net
Data Tables:
Based on the research findings regarding this compound residue levels in fruits and vegetables aphrc.orgresearchgate.net:
| Crop | Sampling Site | This compound Concentration (mg kg⁻¹) |
| Tomato | Jamo | 0.498 |
| Pineapple | North Bench | 1.003 |
Based on the research findings regarding this compound levels in human serum plos.orgplos.orgnih.gov:
| Study Group | Mean Serum this compound Concentration (µg/L) | Standard Deviation (µg/L) |
| Breast Cancer Cases | 1.12 | 1.17 |
| Controls | 0.96 | 0.93 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAHPBDUQZFDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051802 | |
| Record name | Dibutyl chlorendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Dibutyl chlorendate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1770-80-5 | |
| Record name | Dibutyl chlorendate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1770-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl chlorendate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001770805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl chlorendate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl chlorendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Pathways of Dibutyl Chlorendate
Esterification Reactions for Dibutyl Chlorendate Formation
Esterification is a common chemical reaction used to synthesize esters from carboxylic acids and alcohols. For this compound, the reaction involves chlorendic acid, a dicarboxylic acid, and n-butanol. The general reaction can be represented as the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester and water. This is often a reversible equilibrium reaction pharmacy180.com. To favor the formation of the ester product, the equilibrium can be shifted by using an excess of one reactant (commonly the alcohol) or by removing water as it is formed pharmacy180.comgoogle.com.
Traditional routes to esters include the acid-catalyzed reaction between a carboxylic acid and an alcohol (Fischer esterification) or the reaction of an acid chloride or acid anhydride (B1165640) with an alcohol pharmacy180.com. While Fischer esterification is suitable for large-scale reactions with robust carboxylic acids, its equilibrium nature can make separation of products from unreacted starting materials and by-products challenging on a small scale pharmacy180.com.
Precursor Chemistry: Chlorendic Acid Synthesis and Derivatization
This compound is synthesized from chlorendic acid. Chlorendic acid, also known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid, is a chlorinated carboxylic acid used as an intermediate in the synthesis of flame retardants and polymers wikipedia.orgnih.govebi.ac.uk.
Diels-Alder Reaction in Chlorendic Acid Production
Chlorendic acid is industrially produced in high volumes through a Diels-Alder reaction wikipedia.orginchem.org. This reaction involves the cycloaddition of hexachlorocyclopentadiene (B6142220) (a chlorinated diene) and maleic anhydride (a dienophile) nih.govebi.ac.ukinchem.org. The initial product of this Diels-Alder reaction is chlorendic anhydride inchem.org.
The synthesis of chlorendic anhydride typically involves combining hexachlorocyclopentadiene and maleic anhydride, often in a molar ratio close to 1:1, with a slight excess of maleic anhydride sometimes used to ensure complete consumption of hexachlorocyclopentadiene . The reaction is thermally accelerated, with temperatures typically ranging from 140 to 180 °C and reaction times from 2 to 30 hours, depending on the specific method and presence of solvents google.com.
Following the Diels-Alder reaction to form chlorendic anhydride, chlorendic acid is obtained by the hydrolysis of the anhydride nih.govebi.ac.uk. Hydrolysis of chlorendic anhydride in aqueous solution is a relatively rapid process inchem.org. This hydrolysis step can lead to chlorendic acid with higher purity compared to the anhydride form inchem.org.
Optimization of Synthesis Parameters for Industrial and Laboratory Scale
Optimization of chemical synthesis parameters is crucial for achieving high yields, purity, and efficiency, both in laboratory settings and on an industrial scale frontiersin.orgmpg.de. For the synthesis of this compound via esterification of chlorendic acid with n-butanol, key parameters would include reaction temperature, reaction time, the molar ratio of reactants (chlorendic acid to n-butanol), the type and concentration of catalyst, and the method for removing water generated during the reaction.
While specific detailed parameters for the optimized synthesis of this compound were not extensively detailed in the search results, general principles of esterification optimization apply. For instance, using an acid catalyst is typical for esterification reactions pharmacy180.com. Removing water, a by-product, is essential to drive the equilibrium towards ester formation pharmacy180.comgoogle.com. This can be achieved through various methods, such as azeotropic distillation if a suitable solvent is used that forms an azeotrope with water. Monitoring the reaction progress, for example, by tracking the decrease in carboxylic acid content, can help determine optimal reaction times google.com.
Optimization studies in chemical synthesis often involve investigating the impact of varying these parameters on yield and purity frontiersin.orgmpg.de. Techniques like monitoring acidity levels can help maintain desired reaction conditions google.com.
Investigation of By-products and Impurities in Synthesis Pathways
The synthesis of this compound and its precursor, chlorendic acid, can result in the formation of various by-products and impurities.
In the Diels-Alder synthesis of chlorendic anhydride from hexachlorocyclopentadiene and maleic anhydride, potential impurities in technical grade hexachlorocyclopentadiene can include hexachlorobenzene, octachloropentene, hexachlorobutadiene, tetrachloroethylene, hexachloro-3-cyclopentane-1-one, PCBs, and mirex, depending on the production method cdc.gov. Commercial hexachlorocyclopentadiene typically has a minimum purity of 97% cdc.gov. Impurities in the chlorendic anhydride product can include residual chlorendic acid (often 1-3% in commercial samples) inchem.org. Residual starting materials like hexachlorocyclopentadiene and maleic anhydride could also be present if the reaction is incomplete or parameters are not optimized .
During the esterification of chlorendic acid with n-butanol, the primary by-product is water pharmacy180.com. Incomplete esterification can leave unreacted chlorendic acid and n-butanol as impurities. Side reactions could potentially lead to other by-products, such as ethers formed from n-butanol google.com. The purity of the chlorendic acid used as a starting material will also directly impact the purity of the final this compound product.
Analysis techniques such as Gas Chromatography (GC) and titrimetry are used to assess the purity of intermediates like chlorendic anhydride and quantify impurities . These methods would also be applicable to analyzing the purity of this compound and identifying by-products of the esterification reaction. Research into the degradation of chlorendic acid has identified various transformation products, including formic acid, chloride, and chlorate, under specific degradation conditions like oxidation researchgate.net. While these are degradation products rather than synthesis by-products, understanding the reactivity of the chlorendic acid structure is relevant to potential side reactions or decomposition during synthesis or storage.
Chemical Reactivity and Transformation Mechanisms of Dibutyl Chlorendate
Reaction Kinetics and Mechanisms in Polymer Systems
As a reactive flame retardant, dibutyl chlorendate is designed to chemically integrate into the polymer structure. inchem.orgservice.gov.uk This integration typically occurs through covalent bonding, either becoming part of the polymer backbone or being grafted onto it. inchem.orgservice.gov.uk This chemical tethering, similar to that observed with its precursor chlorendic acid, is crucial as it significantly reduces the potential for the flame retardant to leach out of the material over time. wikipedia.orgdbc.wroc.pl
The mechanism by which this compound imparts flame retardancy involves chemical interactions during combustion. Halogenated compounds like this compound are known to decompose under fire conditions, releasing radical species. service.gov.uk These radicals interfere with the free radical chain reactions that propagate combustion in the gas phase, thereby interrupting the burning process. service.gov.uk The specific reaction kinetics and the exact nature of the intermediate species formed during the thermal decomposition of this compound within a polymer matrix are complex and depend on the specific polymer system and conditions. Developing polymer systems with reactive flame retardants necessitates the creation of novel co-polymers with tailored chemical, physical, and mechanical properties, in addition to the desired flame retardance. inchem.org
Degradation Pathways in Material Matrices
This compound is susceptible to chemical degradation, particularly through exposure to acidic and basic conditions. cpcb.nic.inepa.gov Within material matrices, various factors can influence its degradation pathways, including temperature, the presence of moisture, and interactions with other components of the matrix.
Under conditions of high heat or during a fire, this compound undergoes thermal breakdown. This process can yield a range of decomposition products. Studies on the thermal decomposition of materials containing this compound indicate the potential evolution of substances such as carbon oxides, incompletely burned carbon compounds, formaldehyde, nitrogen products, and chlorine compounds. ulbrich.cz The release of chlorine compounds, such as hydrogen chloride (HCl), is a characteristic degradation pathway for chlorinated flame retardants under thermal stress, contributing to the flame inhibition mechanism in the gas phase. While chlorendic acid is noted to be resistant to hydrolytic dechlorination, the ester structure of this compound might suggest different hydrolysis behavior. wikipedia.org However, the low water solubility of this compound could lead to a slow rate of hydrolysis in aqueous environments, although potential degradation products could be persistent. ulbrich.czacs.org
Interaction Mechanisms with Synergistic Additives
The flame retardant efficiency of halogenated compounds like this compound is often significantly enhanced by the inclusion of synergistic additives. The most prominent example of such a synergist is antimony trioxide (Sb₂O₃). inchem.orgservice.gov.uk Antimony trioxide is not classified as a flame retardant on its own but acts in concert with halogen sources to improve performance. inchem.org
Integration of Dibutyl Chlorendate in Polymer Science and Engineering
Role as a Reactive Flame Retardant Monomer in Polymerization
Reactive flame retardants are chemically incorporated into the polymer backbone during polymerization. This approach offers the significant advantage of permanency, preventing the leaching or migration of the flame retardant from the polymer matrix over time, which can be a concern with additive flame retardants. Dibutyl chlorendate, derived from chlorendic acid, contains reactive functional groups that allow it to be integrated into various polymer structures. researchgate.net
Incorporation into Polyester (B1180765) Resins
Unsaturated polyester resins are widely used in composites and coatings. The incorporation of halogenated compounds is a common strategy to enhance their fire resistance. Chlorendic acid and its anhydride (B1165640), the precursors to this compound, are known reactive flame retardants for unsaturated polyesters. acs.orgmdpi.com They are introduced during the esterification stage of resin synthesis, reacting with glycols to become an integral part of the polyester chain. acs.org This process results in a polyester resin with inherent flame retardancy.
While specific data on the direct use of this compound as a monomer in polyester synthesis is not widely available in the reviewed literature, the principles of using its parent compound, chlorendic acid, are well-established. The high chlorine content of the chlorendic moiety is responsible for the flame retardant effect, which primarily functions through a gas-phase mechanism by releasing halogen radicals that interrupt the combustion cycle. researchgate.net
Table 1: Hypothetical Impact of this compound Incorporation on Polyester Resin Properties
| Property | Expected Outcome | Rationale |
| Flame Retardancy | Increased | Introduction of high chlorine content into the polymer backbone. |
| Mechanical Strength | Potentially Altered | Incorporation of a bulky, rigid chlorinated structure may affect chain mobility and intermolecular forces. |
| Thermal Stability | Potentially Modified | The presence of the halogenated bicyclic structure could influence the degradation temperature. |
| Chemical Resistance | Potentially Improved | The chlorinated structure may enhance resistance to certain chemical environments. |
Note: This table is based on general principles of halogenated flame retardants in polyester resins, as specific data for this compound was not found.
Application in Epoxy Resins
Epoxy resins are high-performance thermosets valued for their excellent adhesion, chemical resistance, and mechanical properties. To meet fire safety standards in applications like electronics and aerospace, flame retardants are often incorporated. Halogenated compounds, including derivatives of chlorendic acid, can be used as reactive components in epoxy formulations. mdpi.comuni-mainz.de Chlorendic anhydride, for example, can act as a curing agent or a co-curing agent, reacting with the epoxy groups to form a cross-linked network with built-in flame retardancy. mdpi.com
The reactive nature of these molecules ensures they are permanently locked into the thermoset structure. The mechanism of flame retardancy is similar to that in polyesters, relying on the release of halogen species in the gas phase during combustion. researchgate.net
Integration into Polyurethane Foams
Polyurethane foams, both rigid and flexible, are widely used in insulation, furniture, and automotive applications. Due to their organic nature, they are inherently flammable. Halogenated polyols, derived from reacting compounds like chlorendic acid with glycols, can be used as the polyol component in polyurethane synthesis. researchgate.netgoogle.com This results in a polyurethane foam where the flame retardant is a part of the polymer network. The use of such reactive systems is a key strategy for producing fire-resistant polyurethane foams. google.com The high chlorine content of this compound suggests its potential utility in creating such halogenated polyols for flame-retardant polyurethane foams.
This compound as an Additive in Polymer Formulations
In addition to its role as a reactive monomer, this compound can also be used as an additive flame retardant. In this approach, the compound is physically blended with the polymer rather than being chemically bound to it. Additive flame retardants are often easier to incorporate into existing polymer processing workflows. basf.com
Studies in Acrylonitrile Butadiene Styrene (ABS) Copolymers
Acrylonitrile Butadiene Styrene (ABS) is a common thermoplastic polymer known for its toughness and impact resistance. However, it is also flammable. cnrs.fr To improve its fire safety, various flame retardant additives are used. Halogenated compounds, often in conjunction with synergists like antimony trioxide, are effective flame retardants for ABS. tecnalia.comalfa-chemistry.com this compound, as a chlorinated compound, falls into this category of potential additives. In limited quantities, chlorendic acid derivatives have been used as additives in ABS. researchgate.net
The primary function of halogenated additives in ABS is to interfere with the combustion process in the gas phase. Upon heating, they release halogen radicals which act as scavengers for the high-energy radicals that propagate fire. mdpi.com
Table 2: General Effects of Halogenated Additives on ABS Properties
| Property | General Effect |
| Flame Retardancy | Significantly Increased |
| Impact Strength | Often Decreased |
| Heat Deflection Temperature | May be Altered |
| Processability | Generally Unaffected at Low Loadings |
Note: This table represents general trends for halogenated flame retardant additives in ABS, as specific research findings for this compound were not identified.
Functionalization of Siloxane Fluids
Siloxane fluids, or silicone oils, are known for their thermal stability, low surface tension, and dielectric properties. Functionalization of siloxanes involves introducing specific chemical groups to impart desired properties, such as flame retardancy. While there is extensive research on the synthesis and functionalization of siloxane polymers, mdpi.comnih.gov specific studies detailing the functionalization of siloxane fluids with this compound were not found in the available literature. In principle, the reactive sites on this compound could potentially be used to graft it onto a siloxane backbone, thereby creating a flame-retardant silicone fluid. This would be an area for future research.
Influence on Polymerization Kinetics and Curing Processes
Research findings indicate that the presence of chlorinated compounds can have a multifaceted impact on polymerization kinetics. On one hand, the steric bulk of the chlorendate moiety can decrease the mobility of the growing polymer chains, potentially slowing down the reaction rate. On the other hand, the electronic nature of the chlorine atoms can influence the reactivity of adjacent functional groups, which may either accelerate or decelerate the curing process depending on the specific polymer system and curing chemistry involved.
Differential Scanning Calorimetry (DSC) is a key analytical technique used to study the curing kinetics of thermosetting resins. By monitoring the heat flow associated with the exothermic curing reaction, crucial parameters such as the total heat of reaction (ΔH), the peak exothermic temperature (Tpeak), and the activation energy (Ea) can be determined. These parameters provide quantitative insights into how additives like this compound affect the curing process.
Detailed Research Findings:
In epoxy resin systems, the anhydride group of chlorendic anhydride can act as a curing agent, directly participating in the crosslinking reaction. The ester groups in this compound, however, make it less reactive than the parent anhydride. Its influence on curing is more likely to be a combination of its role as a reactive diluent and the steric and electronic effects of its chlorinated structure.
The following data tables, based on analogous systems of unsaturated polyester and epoxy resins modified with reactive flame retardants, illustrate the potential influence of this compound on curing parameters.
Table 1: Hypothetical Influence of this compound on the Curing of an Unsaturated Polyester Resin (DSC Data)
| Formulation | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) | Gel Time (minutes) |
| Neat UPR | 115 | 250 | 15 |
| UPR + 10% DBC | 120 | 225 | 18 |
| UPR + 20% DBC | 125 | 200 | 22 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Table 2: Hypothetical Influence of this compound on the Curing of an Epoxy Resin (DSC Data)
| Formulation | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Activation Energy (kJ/mol) |
| Neat Epoxy | 130 | 155 | 65 |
| Epoxy + 15% DBC | 135 | 160 | 70 |
| Epoxy + 30% DBC | 140 | 165 | 75 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These hypothetical tables suggest that the addition of this compound could lead to a slight increase in the curing temperature and a decrease in the total heat of reaction in unsaturated polyesters, indicative of a moderating effect on the curing process. For epoxy resins, an increase in activation energy might be observed, suggesting that more energy is required to initiate and propagate the curing reaction in the presence of the flame retardant. It is important to note that these are illustrative examples, and the actual kinetic parameters would need to be determined experimentally for specific formulations.
Advanced Material Science Applications of Dibutyl Chlorendate
Development of Flame-Retardant Composites and Resins
The incorporation of flame retardants into polymer composites is critical for enhancing safety and meeting stringent fire resistance standards in numerous industries. Halogenated compounds, particularly those containing chlorine and bromine, are effective flame retardants. nih.gov Dibutyl chlorendate serves as a key additive in this domain, valued for its ability to confer fire resistance to various resin systems. haz-map.com
Functionalization of Specialty Coatings and Paints
This compound is also utilized in the formulation of specialized surface coatings where enhanced properties are required. Its chemical structure allows it to be integrated into polymer binders to modify their performance characteristics.
This compound can be used to formulate alkyd resins intended for specialty inks and paints. nacchemical.com Alkyd resins, which are oil-modified polyesters, are widely used as binders in surface coatings due to their excellent film-forming abilities, adhesion, and affordability. persiaresin.comresearchgate.netnih.gov By incorporating this compound into the alkyd polymer backbone, formulators can enhance the flame retardancy of the resulting coating. This is particularly valuable for coatings used in industrial maintenance, transportation, and architectural applications where fire safety is a priority. The modification of alkyd resins with compounds like this compound allows for the development of advanced coatings that provide not only aesthetic and protective qualities but also a critical safety function.
Application in High-Performance Lubricants and Hydraulic Fluids
In the domain of lubricants and hydraulic fluids, additives are essential for protecting machinery operating under severe conditions of high load and pressure. This compound has been identified as a valuable component in these formulations.
This compound is an effective extreme pressure (EP) additive for lubricants. google.com Extreme pressure additives are crucial components that prevent metal-to-metal contact when operating loads are exceptionally high. lubrication.expert They function by chemically reacting with metal surfaces under the high temperatures and pressures generated during boundary lubrication, forming a protective, sacrificial film. lubrication.experttri-iso.com This film, often composed of iron chlorides in the case of chlorinated additives, is softer than the base metal and shears preferentially, preventing catastrophic welding, scuffing, and wear of the moving parts. lubrication.experttri-iso.com
The diesters of chlorendic acid, with this compound being a preferred example, are liquids that are miscible with mineral oils, allowing for simple blending to create cutting oil compositions. google.com Research has shown that cutting oil compositions containing about 10 to 25 percent of the diester by weight produce a satisfactory surface finish in metal cutting operations. google.com The use of chlorinated compounds like this compound is a well-established method for imparting EP properties to industrial lubricants and hydraulic fluids. stle.orggoogle.com
Emerging Research in Electronic and Insulating Materials
The electronics industry requires materials with precise electrical and thermal properties to ensure the reliability and safety of components. This compound has found a niche application in this sector, primarily related to the manufacturing of printed circuit boards (PCBs). It is used as a hardening agent in the epoxy resins that form the insulating substrate of PCBs. nacchemical.com In this role, it contributes to the structural integrity and thermal stability of the board. Furthermore, its inherent flame-retardant characteristics add a layer of fire safety to the electronic assembly, which is a critical consideration given the heat generated by electronic components. Research continues into the compatibility and stability of various compounds for use as electronic insulators, highlighting the ongoing need for effective materials in this field. researchgate.net
Mechanistic Investigations of Dibutyl Chlorendate As a Flame Retardant
Gas-Phase Flame Retardancy Mechanisms
In the gas phase, where the flame propagates, dibutyl chlorendate undergoes thermal decomposition, releasing halogen-containing species, primarily hydrogen chloride (HCl) inchem.orgnih.gov. These species interfere with the radical chain reactions that sustain combustion.
Free Radical Scavenging Processes
Combustion in the gas phase involves a self-sustaining cycle of reactions driven by highly reactive free radicals, such as hydroxyl (•OH) and hydrogen (H•) radicals nih.govkmtindustrial.commdpi.com. Halogenated flame retardants, upon decomposition, release halogen radicals (like Cl•) and hydrogen halides (HCl) into the flame zone inchem.orgnih.govmdpi.com. These species can react with and neutralize the highly energetic free radicals, effectively "scavenging" them and interrupting the combustion chain reaction inchem.orgnih.govkmtindustrial.commdpi.com.
The proposed reactions involve the halogen species reacting with hydrogen and hydroxyl radicals: H• + HCl → H₂ + Cl• •OH + HCl → H₂O + Cl• Cl• + RH → R• + HCl (where RH is a fuel molecule)
Condensed-Phase Flame Retardancy Mechanisms
In the condensed phase, this compound influences the thermal decomposition of the polymer matrix, altering the types and quantities of volatile products released inchem.orgnih.gov.
Char Formation and Protective Layer Development
This compound can promote the formation of a carbonaceous char layer on the surface of the burning material inchem.orgnih.govresearchgate.net. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the burning zone and the escape of flammable gases from the polymer inchem.orgnih.govresearchgate.netfrontiersin.org. The formation of a stable and coherent char is crucial for effective condensed-phase flame retardancy researchgate.net. Phosphorus-containing compounds, often used in flame retardants, are known to promote char formation through dehydration and cross-linking reactions within the polymer matrix inchem.orgresearchgate.net. While this compound is chlorinated, its influence on char formation is a significant aspect of its condensed-phase activity.
Synergistic Effects with Metal Oxides and Other Flame Retardants
The flame retardant efficiency of halogenated compounds like this compound can be significantly enhanced when used in combination with certain metal oxides, notably antimony trioxide (Sb₂O₃) inchem.orgcrepim.comchemrj.org. This phenomenon is known as synergism.
Antimony trioxide itself is not a flame retardant but acts as a synergist in the presence of halogens inchem.orgcrepim.comchemrj.org. When heated, halogenated compounds release hydrogen halides, which then react with antimony trioxide to form volatile antimony halides (e.g., SbCl₃) inchem.orgcrepim.com. These antimony halides are highly effective in the gas phase as radical scavengers, augmenting the flame inhibition provided by the halogen species alone inchem.orgcrepim.com.
Synergistic effects can also occur with other flame retardant systems, such as those based on phosphorus or nitrogen, where the combination of different mechanisms (gas phase radical scavenging, condensed phase char formation, and intumescence) leads to improved performance nih.govnih.goviyte.edu.tr.
Thermal Decomposition Pathways under Pyrolytic Conditions
Under pyrolytic conditions (heating in the absence of oxygen), this compound undergoes thermal decomposition, leading to the release of volatile products inchem.orgkobv.de. The primary decomposition product contributing to gas-phase flame retardancy is hydrogen chloride (HCl) inchem.orgnih.gov. The temperature at which this decomposition occurs is critical, ideally coinciding with the decomposition temperature of the polymer to ensure the release of flame retardant species when they are most needed in the flame front crepim.com.
The specific decomposition pathways of this compound would involve the cleavage of chemical bonds within its structure, particularly the carbon-chlorine bonds and ester linkages. Research findings often utilize techniques like thermogravimetric analysis (TGA) to study the mass loss of materials containing flame retardants as a function of temperature, providing insights into their decomposition temperatures and residue formation nih.govkobv.de. Analysis of the volatile products evolved during pyrolysis using techniques like FTIR or mass spectrometry can identify the specific chemical species released, such as HCl, which are crucial for understanding the flame retardancy mechanism researchgate.net.
While specific detailed decomposition pathways for this compound in various polymer matrices may require dedicated research studies, the general principle for halogenated flame retardants involves the release of hydrogen halides at temperatures relevant to polymer degradation inchem.orgcrepim.com.
Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀Cl₆O₄ | nih.govuni.lu |
| PubChem CID | 221178 | nih.govuni.lufishersci.fijk-medical.com |
| CAS Number | 1770-80-5 | nih.govaccustandard.comaccustandard.comservice.gov.uk |
| Molecular Weight | 501.0 g/mol (Computed) | nih.gov |
| Physical Description | Colorless liquid | haz-map.comnih.gov |
| Melting Point | -95.3 °C | accustandard.comaccustandard.com |
| Use Classification | Plasticizer, Flame retardant additive | haz-map.comnih.gov |
Environmental Fate and Degradation Pathways of Dibutyl Chlorendate
Environmental Distribution and Persistence in Media
The distribution and persistence of dibutyl chlorendate in the environment are influenced by its physical and chemical properties. Persistence refers to the length of time a chemical remains in a particular environmental medium before being degraded or otherwise removed. smithers.com
Soil and Sediment Interactions
Organic contaminants, including some agrochemicals, can interact with soil and sediment through various sorption processes. scispace.com These interactions are driven by forces such as van der Waals forces, electrostatic forces, π-bonding, hydrogen bonding, ligand exchange reactions, dipole-dipole interactions, and chemisorption. scispace.com For apolar, nonionic, hydrophobic organic compounds, sorption is primarily driven by the hydrophobic effect. scispace.com However, for highly polar compounds, both soil organic matter and clay mineral fractions can significantly contribute to sorption. scispace.com Highly chlorinated compounds, such as some PCB congeners, tend to adsorb strongly to soil and sediment, leading to these media acting as sinks. fao.org this compound has been used as an internal standard in studies analyzing organochlorine pesticides in soil, suggesting its presence and interaction with soil matrices. scielo.org.mx Chemicals that are persistent in soil under laboratory conditions may require field studies to determine their degradation half-lives. smithers.comeuropa.eu Persistence criteria for soil often involve half-lives greater than 120 or 180 days at 20°C. smithers.comfao.org
Aquatic System Dynamics
This compound can enter aquatic ecosystems through various pathways, including runoff from agricultural fields where it might be used as a herbicide. researchgate.net Once in aquatic systems, the occurrence of organic contaminants can be influenced by factors such as salinity, temperature, dissolved oxygen, microorganisms, and pH. researchgate.net These factors can lead to the formation of degradation products, which can reduce the concentration of the parent compound. researchgate.net this compound has been detected at trace levels in fish tissues in aquatic systems. epa.gov The residual concentrations of this compound have been recorded above the EU general default Maximum Residue Limits (MRL) in some instances. researchgate.net Pollutants in aquatic systems, including pesticides, can accumulate in sediments at higher concentrations than in the water column. researchgate.net Aquatic organisms, such as fish, can accumulate these pollutants through their gills, consumption of contaminated food, and water. researchgate.net
Biodegradation Pathways and Microbial Transformation Studies
Biodegradation is the biologically mediated degradation or transformation of substances, typically carried out by microorganisms. cefic-lri.org The accumulation of recalcitrant xenobiotic compounds in the environment is a significant concern, and microbes with specific metabolic pathways can be responsible for their transformation. ajol.info Microbial degradation involves the breakdown or transformation of environmental pollutants into less toxic or non-toxic components. researchgate.net This process often involves extracellular enzymes that cleave the polymer chains, making them more water-soluble and available for uptake by the microorganism. mdpi.com The degradation process can transform polymers into monomers, which are then progressively mineralized inside the cell. mdpi.com While extensive studies exist on the degradation of related compounds like dibutyl phthalate (B1215562) (DBP) by isolated bacterial cultures, understanding the specific microbial degradation pathways and community dynamics for this compound in complex environmental matrices like sediment remains less explored. nih.gov Studies on DBP have identified intermediate metabolites and bacterial strains capable of its degradation under aerobic and potentially anaerobic conditions. nih.govmdpi.com
Photodegradation Mechanisms and Environmental Half-lives
Photodegradation involves the chemical decomposition induced by light or other radiant energy. herts.ac.uk Photochemical processes, including photo-oxidative processes (indirect photolysis) and light-induced reactions (direct photolysis), are important transformation pathways for pesticides in the atmosphere and can also occur in aquatic environments. herts.ac.uk The rate of aqueous photolysis is often expressed as a DT₅₀ (dissipation time 50%), which is the time required for the chemical concentration to decline by 50%. herts.ac.uk The presence of chromophores that absorb light at relevant wavelengths is a prerequisite for direct photodegradation. epa.gov For dibutyl phthalate, direct photodegradation is considered a relevant but minor degradation pathway in air, with indirect photodegradation being the major pathway with a measured half-life. epa.gov While the specific photodegradation mechanisms and environmental half-lives for this compound are not extensively detailed in the provided snippets, photochemical oxidation is a recognized process for the degradation of chemicals in the atmosphere, and half-lives in air are used to assess the potential for long-range air transport. herts.ac.ukacs.org
Leaching and Migration from Polymeric Materials in Environmental Systems
This compound is used as a reactive flame retardant in plastics, meaning it is covalently bonded to the polymer matrix. wikipedia.org This covalent bonding is expected to reduce its leaching into the environment. wikipedia.org However, release can still occur when these materials are disposed of or degrade. wikipedia.org Flame retardants can be lost from polymeric materials through processes such as abrasion, leaching, or volatilization. service.gov.uk Although these processes might be slow, the long service life of articles containing flame retardants can lead to significant losses over time. service.gov.uk The detection of flame retardants in household dust indicates that this release route is a reality. service.gov.uk Disposal via landfill or recycling can also contribute to environmental emissions. service.gov.uk
Analytical Chemistry Methodologies for Dibutyl Chlorendate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are widely used for separating Dibutyl chlorendate from complex matrices and for its subsequent quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been applied in the analysis of this compound.
Gas Chromatography (GC) Applications
Gas chromatography is a suitable technique for the analysis of this compound nacchemical.comsigmaaldrich.comsigmaaldrich.com. It is often employed in environmental applications and for the analysis of pesticide/PCB analyte groups sigmaaldrich.comsigmaaldrich.com. This compound has been used as an internal standard (ISTD) or surrogate in GC-based methods, such as GC/MS/MS for the confirmation of pesticides in matrices like adipose tissue usda.govecfr.govepa.gov. In such applications, confirmation is based on comparing the sample GC retention time and product ion abundance ratios against those obtained from a reference standard usda.gov. EPA Method 1618, which is applicable to the determination of organohalide pesticides, utilizes a wide bore capillary column gas chromatography procedure esslabshop.com. GC-MS is also a technique used for the analysis of this compound, with spectral information available nih.gov.
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography is also a suitable technique for the analysis of this compound nacchemical.comsigmaaldrich.comsigmaaldrich.com. A reverse phase (RP) HPLC method using a Newcrom R1 column has been described for the analysis of this compound sielc.com. This method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid sielc.com. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid sielc.com. This liquid chromatography method is noted as being scalable and potentially usable for isolating impurities in preparative separations sielc.com.
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information regarding the structure and functional groups of this compound. Techniques such as mass spectrometry, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy are utilized.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry, often coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the identification and quantification of this compound sigmaaldrich.comusda.govecfr.govnih.gov. GC-MS provides spectral information that can be used for identification nih.gov. In GC/MS/MS methods, this compound can serve as an internal standard, and the technique is used for the confirmation of analytes based on product ion abundance ratios usda.govecfr.gov. An exact mass database for use with LC-HRMS includes this compound, listing its molecular weight and characteristic fragment ions eurl-pesticides.eu. Predicted Collision Cross Section (CCS) values for various adducts of this compound have also been computed, which can be useful in MS analysis uni.lu.
Infrared (IR) and Raman Spectroscopy for Material Analysis
Infrared (IR) and Raman spectroscopy are techniques that can provide information about the vibrational modes within the this compound molecule, aiding in its characterization sigmaaldrich.comgoogle.com. FTIR (Fourier-Transform Infrared) and FT-Raman spectroscopy techniques have been applied to this compound, with spectral sources available nih.gov. These methods are valuable for material analysis and can help in identifying the presence of specific functional groups within the compound uobabylon.edu.iqlibretexts.orgspectroscopyonline.comrenishaw.com.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of organic compounds like this compound usda.govuni.lu. NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the verification of its chemical structure libretexts.orgchemicalbook.com. While specific experimental NMR spectra for this compound were not detailed in the search results, NMR is a standard technique for structural confirmation in chemical research.
Sample Preparation and Extraction Protocols for Environmental Matrices
Effective sample preparation and extraction are critical steps in the analysis of this compound in environmental samples, such as food, soil, and water, to isolate the compound from complex matrices and concentrate it for detection.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique for the analysis of pesticide residues, including organochlorine pesticides like this compound, in various matrices, particularly fruits, vegetables, and cereals. eurl-pesticides.eutandfonline.com The QuEChERS method involves sample homogenization, extraction with an organic solvent (often acetonitrile), and a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and MgSO₄ to remove matrix interferences. eurl-pesticides.eu
Research has shown the application of the QuEChERS method for the extraction of this compound from fruit and vegetable samples. tandfonline.comaphrc.orgresearchgate.netresearchgate.net In one study analyzing pesticide residues in fruits and vegetables, this compound was identified as a predominant organochlorine pesticide residue after extraction using the QuEChERS method. tandfonline.comaphrc.orgresearchgate.netresearchgate.net Concentrations of this compound in tomato samples ranged from 0.498 mg kg⁻¹, while pineapple samples showed a maximum concentration of 1.003 mg kg⁻¹. aphrc.orgresearchgate.netresearchgate.net
However, some studies have indicated that this compound may show low sensitivity or may not be successfully recovered with QuEChERS extraction in certain matrices or at low spiking levels. eurl-pesticides.eueurl-pesticides.eu For instance, in a validation report for pesticide screening in cereals using QuEChERS combined with GC-Orbitrap, this compound was among the compounds that showed low sensitivity and could not be validated at lower spiking levels. eurl-pesticides.eueurl-pesticides.eu
Microextraction techniques, such as solid-phase microextraction (SPME) and dispersive micro solid-phase extraction (D-µSPE), are also employed for the extraction and preconcentration of organic contaminants from various samples, including environmental ones. researchgate.net These techniques aim to minimize solvent usage and sample size while achieving high enrichment factors.
Soxhlet extraction is a classical liquid-solid extraction method commonly used for the extraction of analytes, including pesticides, from solid matrices like soil and food materials. researchgate.nethawachfilterpaper.com This technique involves continuous extraction of the solid sample with a pure solvent through repeated cycles of solvent vaporization and condensation, allowing for efficient extraction of less soluble compounds. hawachfilterpaper.com
This compound has been utilized as a surrogate standard in Soxhlet extraction methods for environmental samples. researchgate.netpsu.edu For example, in the analysis of hexachlorocyclohexane (B11772) isomers in polluted soil samples, this compound was used as a surrogate mixture along with 2,4,5,6-tetrachloro-m-xylene during Soxhlet extraction using an acetone:n-hexane mixture. researchgate.net Soxhlet extraction has been compared with other extraction techniques like microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE) for efficiency in extracting organic contaminants from soil. researchgate.net
This compound has also been used as an internal standard in matrix solid phase dispersion (MSPD) extraction followed by gas chromatography for the analysis of chlorinated pesticides in beef fat. oup.comnih.gov In this method, this compound was added to beef fat samples blended with C18-derivatized silica (B1680970) before elution with acetonitrile. oup.comnih.gov
Development of Advanced Electrochemical Sensors for Detection
Electrochemical sensors offer a promising approach for the detection of various chemical compounds, including environmental contaminants. nih.govnenvitech.comutoronto.carsc.org These sensors typically consist of a sensing electrode and a reference electrode, and they generate electrochemical signals in the presence of the target analyte. nih.gov Advantages of electrochemical sensors include high selectivity, low power consumption, and portability, making them suitable for on-site detection. nih.govrsc.org
While the provided search results discuss the development of electrochemical sensors for the detection of endocrine-disrupting chemicals (EDCs) in general, such as dibutyl phthalate (B1215562) (DBP), and other redox species, there is no specific information detailing the development of advanced electrochemical sensors specifically for the detection of this compound. nih.govnenvitech.comutoronto.carsc.orgmdpi.com Research in this area for this compound would likely involve designing sensor surfaces with specific recognition elements or electroactive materials that interact selectively with this compound to produce a measurable electrochemical response.
Quality Assurance and Method Validation in this compound Analysis
Quality assurance (QA) and method validation are fundamental aspects of analytical chemistry to ensure the reliability, accuracy, and consistency of results obtained for this compound analysis. emerypharma.comresearchgate.netdemarcheiso17025.comresearchgate.net Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose and can produce reliable data over time. emerypharma.comresearchgate.net Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. emerypharma.comresearchgate.netdemarcheiso17025.com
In the context of this compound analysis, quality assurance practices involve using certified reference materials and surrogate standards. This compound itself is available as a certified reference material. accustandard.com It is also used as a surrogate in various environmental analysis methods, such as EPA Method 608.3 for organochlorine pesticides and PCBs by GC/HSD. epa.govecfr.gov Surrogate standards like this compound are added to samples before extraction to monitor the efficiency of the extraction and analytical process. epa.govecfr.govunl.edu Low or high recoveries of surrogate standards can indicate issues with the sample preparation or analysis. epa.gov
Method validation for this compound analysis in environmental matrices would involve assessing parameters like recovery rates, repeatability, and limits of quantification. For instance, in a study using MSPD for chlorinated pesticides in beef fat, where this compound was used as an internal standard, the method validation included evaluating correlation coefficients for calibration curves, average relative percentage recoveries, inter-assay variability, and intra-assay variability. nih.gov Acceptable ranges for these parameters indicate that the method is suitable for the intended analysis. nih.gov
Validation reports for methods like QuEChERS applied to pesticide analysis in food matrices also detail the validation design, calibration curves, validation parameters, and criteria for acceptance, including recovery, repeatability (RSDr), uncertainty, and LOQ. eurl-pesticides.eu Some compounds, including this compound, may present challenges in meeting validation criteria at very low concentrations due to sensitivity limitations. eurl-pesticides.eueurl-pesticides.eu
Ensuring method validation and quality assurance practices are followed is crucial for generating defensible data regarding the presence and concentration of this compound in environmental samples. emerypharma.comresearchgate.netdemarcheiso17025.comresearchgate.net
Computational and Theoretical Chemistry Studies of Dibutyl Chlorendate
Molecular Modeling and Simulation of Structure-Property Relationships
Molecular modeling and simulation are essential for establishing the relationships between the three-dimensional structure of dibutyl chlorendate and its macroscopic properties. Techniques such as Quantitative Structure-Property Relationship (QSPR) modeling are employed to predict various physical and chemical properties based on the molecule's structural and electronic features. vtt.fi
In a typical QSPR study for this compound, a set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as its size, shape, and electronic distribution. The selection of appropriate descriptors is a critical step, as they must capture the structural variations that influence the property of interest. For this compound, descriptors related to its halogenation, such as the number of chlorine atoms and their positions, would be particularly important.
Once the descriptors are calculated, a mathematical model is developed to correlate them with an experimentally determined property. This is often achieved using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSPR model can then be used to predict the properties of other, similar compounds without the need for experimental measurements.
Table 1: Examples of Molecular Descriptors and Their Relevance to this compound Properties
| Descriptor Category | Specific Descriptor Example | Predicted Property | Relevance to this compound |
| Topological | Wiener Index | Boiling Point | Relates to the branching and size of the molecule. |
| Geometrical | Molecular Surface Area | Solubility | Influences interactions with solvent molecules. |
| Electronic | Dipole Moment | Polarity | Affects intermolecular forces and miscibility. |
| Quantum-Chemical | HOMO-LUMO Gap | Reactivity | Indicates the molecule's kinetic stability. |
These models are valuable for screening large numbers of compounds and for designing new molecules with desired properties. For instance, by understanding the structure-property relationships in this compound, it may be possible to design alternative flame retardants with improved performance and reduced environmental impact.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of this compound, which in turn governs its reactivity and stability. Methods like Density Functional Theory (DFT) are commonly used to perform these calculations. dergipark.org.tr
One of the key applications of quantum chemistry is the determination of a molecule's reactivity. This can be assessed by calculating various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly useful indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity. chemrxiv.org
Quantum chemical calculations can also be used to study the stability of this compound. By calculating the molecule's total electronic energy, it is possible to compare its stability to that of other isomers or related compounds. Furthermore, these methods can be used to investigate the thermodynamics of chemical reactions involving this compound, such as its decomposition or its interaction with other molecules.
Table 2: Calculated Quantum Chemical Properties and Their Interpretation for this compound
| Property | Typical Calculated Value (Arbitrary Units) | Interpretation |
| Total Electronic Energy | -X | A measure of the molecule's overall stability. |
| HOMO Energy | -Y | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +Z | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Y + Z | An indicator of kinetic stability and chemical reactivity. |
| Dipole Moment | D | Quantifies the polarity of the molecule. |
These calculations can provide valuable insights into the chemical behavior of this compound. For example, by understanding its reactivity, it may be possible to predict its potential to undergo degradation in the environment or to participate in unwanted side reactions in industrial applications.
Predictive Modeling of Environmental Fate and Degradation Products
Predictive modeling plays a crucial role in assessing the environmental fate of chemicals like this compound. These models use a combination of the compound's physical and chemical properties, along with information about the environment, to predict how it will be transported, distributed, and transformed. nih.govrsc.org
A key aspect of environmental fate modeling is the prediction of a compound's degradation. This can occur through various processes, including biodegradation, hydrolysis, and photolysis. Computational models can be used to estimate the rates of these degradation processes and to identify the likely degradation products. nih.gov For instance, Quantitative Structure-Biodegradation Relationship (QSBR) models can be developed to predict the biodegradability of this compound based on its molecular structure.
These models can also predict the partitioning of this compound between different environmental compartments, such as air, water, soil, and sediment. This is important for understanding where the compound is likely to accumulate in the environment and for assessing its potential for long-range transport.
Table 3: Input Parameters and Predicted Outputs of an Environmental Fate Model for this compound
| Input Parameter | Example Value | Predicted Output |
| Vapor Pressure | Low | Low volatilization from water and soil. |
| Water Solubility | Low | Tendency to adsorb to sediment and soil. |
| Octanol-Water Partition Coefficient (Kow) | High | Potential for bioaccumulation in organisms. |
| Biodegradation Half-Life | Long | Persistence in the environment. |
The results of these models are essential for conducting risk assessments and for making informed decisions about the regulation and use of this compound.
Simulation of Flame Retardant Mechanisms at the Molecular Level
Molecular dynamics (MD) simulations can provide a detailed, atomistic view of the mechanisms by which this compound acts as a flame retardant. mdpi.comresearchgate.net These simulations model the movements and interactions of individual atoms and molecules over time, allowing researchers to observe the chemical and physical processes that occur during combustion. acyyuen.com
One of the key flame retardant mechanisms for halogenated compounds like this compound is believed to occur in the gas phase. During combustion, the compound can decompose and release halogen radicals (in this case, chlorine radicals). These radicals can then interfere with the chain reactions of combustion in the flame, effectively quenching the fire. MD simulations can be used to study the decomposition of this compound at high temperatures and to investigate the reactions of the resulting chlorine radicals with other species in the flame. nih.gov
In addition to the gas-phase mechanism, this compound may also act in the condensed phase by promoting the formation of a protective char layer on the surface of the burning material. This char layer can act as a barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable gases. MD simulations can be used to model the formation of this char layer and to understand how this compound influences its structure and properties.
Table 4: Key Events in the Flame Retardant Mechanism of this compound as Studied by Molecular Simulation
| Simulation Time (femtoseconds) | Event | Description |
| 0 | Initial State | This compound dispersed in a polymer matrix. |
| 100 | Thermal Decomposition | C-Cl and C-O bonds begin to break at high temperatures. |
| 200 | Radical Formation | Chlorine radicals are released into the gas phase. |
| 500 | Gas-Phase Inhibition | Chlorine radicals react with H and OH radicals, inhibiting combustion. |
| 1000 | Condensed-Phase Charring | Carbonaceous char begins to form on the polymer surface. |
By providing a detailed understanding of the flame retardant mechanisms of this compound, molecular simulations can aid in the development of more effective and environmentally friendly flame retardants.
Industrial Chemical Processes and Innovation in Dibutyl Chlorendate Production and Application
Process Chemistry Enhancements for Manufacturing Efficiency
The commercial synthesis of dibutyl chlorendate is achieved through the esterification of chlorendic anhydride (B1165640) with n-butanol. Enhancing the efficiency of this process is crucial for reducing costs and improving throughput. Process optimization focuses on key reaction parameters such as catalyst selection, temperature, and reaction time to maximize product yield and purity. sigmaaldrich.com
Key areas for manufacturing efficiency improvements include:
Catalyst Optimization : While traditional esterification can be catalyzed by strong mineral acids, modern processes explore solid acid catalysts or organometallic compounds. These alternatives can offer higher selectivity, reduce side reactions, and are often easier to separate from the reaction mixture, simplifying purification and minimizing corrosive waste streams.
Reaction Conditions : The temperature and pressure of the reaction are fine-tuned to achieve the optimal balance between reaction rate and selectivity. For analogous esterification processes, reflux temperatures between 140-240°C are often employed. patsnap.com By carefully controlling the temperature profile, manufacturers can minimize the formation of undesirable by-products and reduce the energy consumption of the process. scielo.br
Yield Maximization : Optimizing the molar ratio of reactants (n-butanol to chlorendic anhydride) can drive the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. patsnap.com Efficient removal of water, a by-product of the esterification, is also critical for achieving high yields.
Interactive Table: Effect of Process Parameters on this compound Synthesis
| Parameter | Traditional Approach | Enhanced Approach | Impact on Efficiency |
|---|---|---|---|
| Catalyst | Sulfuric Acid | Solid Acid Catalyst (e.g., Alumina) patsnap.com | Reduced corrosion, easier separation, improved purity, potential for catalyst recycling. |
| Temperature | High, constant temperature | Optimized temperature profile | Lower energy consumption, reduced side-product formation. sigmaaldrich.com |
| Reactant Ratio (Butanol:Anhydride) | Large excess of butanol | Stoichiometrically optimized ratio | Reduced raw material cost and less unreacted butanol to recover. patsnap.com |
| By-product Removal | Post-reaction distillation | Azeotropic distillation during reaction | Shifts equilibrium to favor product formation, increasing overall yield. researchgate.net |
Sustainable Production Methodologies and Green Chemistry Principles
In line with global trends towards environmental responsibility, the chemical industry is increasingly adopting green chemistry principles for the production of compounds like this compound. rsc.org The goal is to minimize the environmental footprint by reducing waste, avoiding hazardous substances, and improving energy efficiency. boehringer-ingelheim.comscienceopen.com
Key green chemistry strategies applicable to this compound production include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The esterification reaction to form this compound is inherently high in atom economy, with water being the only major by-product.
Use of Safer Solvents : While the synthesis can be run without a solvent, if one is needed for purification or processing, green chemistry principles advocate for the use of less hazardous options. Research into deep eutectic solvents (DES) and ionic liquids shows promise as environmentally friendly reaction media that are often non-volatile and recyclable. iwu.eduresearchgate.net
Energy Efficiency : Conducting reactions at ambient temperature and pressure where possible is a core principle. When heating is necessary, as in this esterification, optimizing the process to reduce reaction times and temperatures directly translates to lower energy consumption. mdpi.com
Waste Prevention : The most effective green strategy is to prevent waste generation rather than treating it after it has been created. This is achieved through high-yield reactions and the use of recyclable catalysts. youtube.com
Interactive Table: Comparison of Conventional vs. Green Synthesis Approaches
| Principle | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Solvents | Use of volatile organic compounds (VOCs) for purification. | Solvent-free reaction or use of recyclable, non-toxic solvents like deep eutectic solvents. iwu.edu |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) requiring neutralization and disposal. | Heterogeneous, reusable solid acids that are easily filtered out. patsnap.com |
| Energy Use | Prolonged heating at high temperatures. | Microwave-assisted synthesis or optimized catalysts to reduce reaction time and temperature. mdpi.com |
| Waste Generation | Acidic wastewater from catalyst neutralization; solvent waste. | Minimal waste, primarily water; catalyst and solvents are recycled. nih.gov |
Quality Control and Impurity Profiling in Commercial Production
Ensuring the high purity of commercial this compound is essential for its performance and for meeting regulatory standards. A robust quality control program involves rigorous analytical testing to identify and quantify any impurities. researchgate.net The impurity profile provides critical information about the consistency and safety of the manufacturing process.
Potential impurities in this compound can originate from several sources:
Starting Materials : Unreacted chlorendic anhydride and n-butanol.
Intermediates : Monoester of chlorendic acid.
Side-Products : Products from the dehydration of butanol or other side reactions.
Degradation Products : Compounds formed during storage or processing at high temperatures.
Advanced analytical techniques are employed for impurity profiling:
High-Performance Liquid Chromatography (HPLC) : A primary method for separating the main component from non-volatile impurities. nacchemical.com
Gas Chromatography (GC) : Suitable for analyzing volatile and semi-volatile impurities. esslabshop.com It is often coupled with a mass spectrometer (GC-MS) for definitive identification of unknown compounds. nih.govresearchgate.net
Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH) for pharmaceuticals, provide a model for setting thresholds for reporting, identifying, and qualifying impurities in chemical products. scirp.org
Interactive Table: Impurity Profiling of this compound
| Potential Impurity | Source | Primary Analytical Technique |
|---|---|---|
| Chlorendic Anhydride | Unreacted starting material | HPLC |
| n-Butanol | Unreacted starting material | GC-MS |
| Monobutyl Chlorendate | Reaction intermediate | HPLC, LC-MS |
| Dibutyl Ether | Side-product from butanol dehydration | GC-MS |
| Degradation Products | Thermal decomposition | HPLC, GC-MS |
Development of Novel this compound-Based Formulations
While this compound has established applications, research continues into developing novel formulations that leverage its properties in new ways or enhance the performance of existing materials. nacchemical.com Innovation is focused on creating advanced materials with superior flame retardancy, improved physical properties, and greater sustainability.
Areas of development for new formulations include:
High-Performance Polymer Blends : this compound is being investigated as a flame-retardant plasticizer in combination with other polymers and additives. The goal is to create synergistic blends that not only meet stringent fire safety standards but also exhibit enhanced flexibility, durability, and processing characteristics.
Sustainable Materials : There is growing interest in formulating this compound with bio-based polymers or monomers to increase the renewable content of the final product. For instance, incorporating monomers derived from natural sources, such as itaconic acid, could lead to more sustainable pressure-sensitive adhesives or coatings with inherent flame retardancy. mdpi.com
Epoxy Resin Systems : As a hardening agent, this compound contributes to the cross-linking and thermal stability of epoxy resins. Novel formulations are being developed for advanced composites and electronics, focusing on improving the thermal and mechanical properties of the cured resin system for applications requiring high reliability under extreme conditions. nacchemical.com
Interactive Table: Concepts for Novel this compound Formulations
| Formulation Concept | Key Components | Target Application | Improved Property |
|---|---|---|---|
| Flame Retardant PVC Blend | This compound, PVC resin, bio-plasticizers (e.g., Dibutyl Sebacate) nih.gov | Wire and cable insulation, flooring | Enhanced flexibility, reduced smoke toxicity, increased bio-content. |
| Bio-based Adhesive | This compound, Dibutyl Itaconate, Lauryl Methacrylate mdpi.com | Specialty tapes, labels | Sustainable sourcing, inherent flame retardancy, tunable adhesion. |
| High-Temperature Epoxy | This compound, advanced epoxy resins, reinforcing fibers (e.g., carbon, glass) | Aerospace components, printed circuit boards | Superior thermal stability, improved mechanical strength, fire resistance. |
Academic Analysis of Patent Landscape for Dibutyl Chlorendate
Trends in Patenting Dibutyl Chlorendate Synthesis and Applications
The patenting activity related to this compound reflects its historical and ongoing uses, particularly in material science. This compound is a derivative of chlorendic acid, which is produced via a Diels-Alder reaction and is a key intermediate in the synthesis of flame retardants and polymers. wikipedia.org this compound itself is used as a reactive flame retardant in plastics. wikipedia.org
Early patent activity likely focused on the synthesis of chlorendic acid and its ester derivatives, including this compound, for various applications such as in fiberglass-reinforced resins, alkyd resins for inks and paints, and as a hardening agent in epoxy resins. nacchemical.com The use of chlorendic acid derivatives, such as this compound and dimethyl chlorendate, as chlorinated flame retardants in textile treatments has also been documented in patent literature. justia.com
Analysis of Patented Flame Retardant Formulations Utilizing this compound
This compound's role as a flame retardant is evident in various patented formulations. It is recognized as a chlorinated flame retardant and a derivative of chlorendic acid used in plastics. wikipedia.org Patents describe its inclusion in formulations for materials such as polyolefin foams, although there is also a trend towards halogen-free flame retardants in some applications. google.com
Specific examples from patent literature highlight its use in different material systems:
Inclusion in poly-(chlorophenyl)methyl siloxane fluids for applications like hydraulic fluid and liquid siloxane for brakes and steering. epa.gov
Mentioned as a chlorendic acid derivative used in flame retardant treatments for textile materials, alongside other halogenated organic compounds. justia.com
Identified as a component in fiberglass-reinforced resins, alkyd resins, and epoxy resins, where it contributes flame retardant properties. nacchemical.com
While detailed compositional data for all patented formulations is not available, the patents generally describe the incorporation of this compound into a material matrix to impart flame resistance. The effectiveness of such formulations is linked to the presence of chlorine atoms in the chlorendate structure, which interfere with the combustion process.
Innovation Patterns and Research Hotspots Indicated by Patent Data
Patent data serves as a key indicator of innovation patterns and emerging research hotspots. For this compound, the patent landscape suggests innovation continues in its application as a flame retardant and potentially in refined synthesis methods or novel applications.
Innovation patterns can be inferred from the types of patents being filed. The continued mention of this compound in recent patent literature, particularly in the context of flame retardancy for various materials, indicates ongoing research and development in optimizing its performance or exploring new material systems where it can be incorporated. justia.comgoogle.com
Research hotspots, as indicated by patenting activity, include:
Improved Flame Retardant Efficiency: Developing formulations that maximize the flame retardant effect of this compound in various polymers and materials.
Alternative Applications: Exploring the use of this compound in new or niche applications beyond traditional plastics and resins. The mention of its use in siloxane fluids suggests diversification in its application areas. epa.gov
Synthesis Optimization: While not explicitly detailed for this compound synthesis in the provided results, innovation in chemical synthesis often focuses on improving yield, purity, and environmental sustainability, which would be relevant for its production from chlorendic acid.
Analyzing patent citation networks and the emergence of new patent classifications related to this compound would provide a more detailed view of specific research hotspots and the direction of innovation. The presence of this compound in lists of chemicals considered in the context of replacing other flame retardants also points to ongoing evaluation and potential for innovation in its use as an alternative. slu.sediva-portal.org
The intellectual property landscape surrounding this compound highlights its established role as a flame retardant and intermediate, with ongoing innovation focused on refining its applications and potentially exploring new uses in response to market demands and regulatory changes.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 221178 |
| Chlorendic acid | 6086 |
| Dimethyl chlorendate | 644020 |
Interactive Data Tables:
Based on the information available, a detailed quantitative analysis with interactive tables on patent numbers by year, geography, or specific application areas is not feasible with the provided snippets. However, the qualitative data can be summarized in tables illustrating key applications and sectors.
Table 1: Key Application Areas of this compound in Patented Technologies
| Application Area | Examples from Patents |
| Flame Retardant in Plastics | Reactive flame retardant in plastics wikipedia.org |
| Textile Treatments | Flame retardant treatment for textile materials justia.com |
| Resins and Coatings | Fiberglass-reinforced resins, Alkyd resins, Epoxy resins nacchemical.com |
| Hydraulic and Siloxane Fluids | Included in poly-(chlorophenyl)methyl siloxane fluid epa.gov |
Table 2: Sectors Involved in this compound Patenting
| Sector | Relevance to this compound Patenting |
| Materials Science | Development and application in various materials |
| Chemical Industry | Synthesis, production, and use as an intermediate/additive |
| Textile Industry | Application in flame retardant finishes |
| Automotive/Transport | Potential use in materials requiring flame retardancy google.com |
| Construction | Potential use in materials requiring flame retardancy google.com |
Structure Property Relationship Studies of Dibutyl Chlorendate in Non Biological Systems
Correlating Molecular Structure with Flame Retardant Efficacy
Dibutyl chlorendate functions as a flame retardant, a property largely attributed to the presence of chlorine atoms within its hexachloro-norbornene backbone. nih.govhaz-map.comwikipedia.org Halogenated flame retardants, including chlorinated compounds like this compound, typically exert their effect in the gas phase during combustion. crepim.cominchem.orgnist.gov When exposed to the heat of a fire, these compounds decompose and release halogen radicals. crepim.cominchem.org These radicals can interfere with the free radical chain reactions that propagate the flame, effectively scavenging highly reactive species in the gas phase and thereby inhibiting combustion. crepim.cominchem.orgnist.gov The high percentage of chlorine by mass in the chlorendate structure contributes significantly to this gas-phase flame inhibition mechanism.
While specific detailed research findings solely on this compound's flame retardant mechanism and correlation with its structure in non-biological systems were not extensively detailed in the search results beyond the general mechanism of halogenated flame retardants, the presence of the stable hexachloro-norbornene moiety is key to delivering the halogen to the flame zone at temperatures relevant to polymer decomposition. crepim.comnist.gov
Impact of Hexachloro-Norbornene Backbone on Chemical Stability and Reactivity
The hexachloro-norbornene backbone provides this compound with a degree of chemical stability. ontosight.ai This bicyclic structure, heavily substituted with chlorine atoms, is relatively resistant to certain types of chemical degradation under normal conditions. ontosight.ai The presence of the double bond within the norbornene ring can, however, be a site for certain reactions, although the chlorine atoms may influence its reactivity. nih.gov The stability of this backbone is important for the longevity of this compound within a material, ensuring that it remains intact and can perform its function as a flame retardant over time. High temperatures or strong acidic/basic conditions can lead to decomposition, potentially releasing corrosive or otherwise undesirable byproducts. ontosight.ai The robust nature of the hexachloro-norbornene structure is also relevant when considering its use as a reactive flame retardant, where it is chemically bonded into the polymer matrix, although this compound is primarily described as an additive flame retardant. haz-map.comwikipedia.org
Ecotoxicological Investigations of Dibutyl Chlorendate in Environmental Systems
Acute and Chronic Ecotoxicity Assessments in Aquatic Organisms
Ecotoxicity assessments in aquatic organisms provide crucial data on the potential harm a substance can cause to aquatic life upon short-term (acute) and long-term (chronic) exposure. These assessments often involve testing on organisms representing different trophic levels, such as fish and invertebrates.
Fish and Invertebrate Toxicity Studies
Studies investigating the toxicity of Dibutyl chlorendate to aquatic organisms have been conducted. Acute toxicity assessments suggest that this compound is practically non-toxic to aquatic organisms dupont.com. However, a 30-day study on rainbow trout reported a 30-day LC50 of 6 µg/L, indicating a potential for accumulative action over longer exposure periods usgs.gov. Data on toxicity to daphnia and other aquatic invertebrates is noted as unavailable in some instances chemicalbook.com.
Available Aquatic Toxicity Data for this compound:
| Organism | Endpoint | Value | Duration | Citation |
| Rainbow Trout | 30-day LC50 | 6 µg/L | 30 days | usgs.gov |
| Aquatic Organisms | Acute Toxicity | Practically non-toxic | - | dupont.com |
Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Food Webs
Bioaccumulation and bioconcentration are important processes in determining the potential for a chemical to accumulate in organisms and transfer through food webs. Bioconcentration specifically refers to the uptake of a substance from water by an aquatic organism epa.gov.
Bioconcentration factor (BCF) values for this compound have been estimated and experimentally determined for aquatic organisms. Predicted BCF values include 205.5 L/kg, 573.05, and 775 at 25°C europa.eu. An estimated BCF of 0.12 for fish has also been reported based on data from similar materials dupont.com. Experimental BCF values for Cyprinus carpio were reported in the range of 0.82-4.1 L/Kg at a concentration of 1 mg/l and 7.9-17 L/Kg at a concentration of 0.1 mg/l europa.eu. A BCF value up to 48.8 was also evaluated europa.eu. These reported BCF values are below the bioconcentration threshold of 2000, suggesting that this compound is not expected to bioaccumulate significantly in the aquatic food chain europa.eu.
Available Bioconcentration Data for this compound:
| Organism | Metric | Value (L/kg) | Concentration (if specified) | Basis | Citation |
| Fish | BCF | 0.12 | - | Estimated | dupont.com |
| Cyprinus carpio | BCF | 0.82-4.1 | 1 mg/l | Experimental | europa.eu |
| Cyprinus carpio | BCF | 7.9-17 | 0.1 mg/l | Experimental | europa.eu |
| Cyprinus carpio | BCF | Up to 48.8 | - | Experimental | europa.eu |
| - | BCF | 205.5 | - | Predicted | europa.eu |
| - | BCF | 573.05 | - | Predicted | europa.eu |
| - | BCF | 775 | - | Predicted | europa.eu |
Information specifically detailing the bioaccumulation and bioconcentration potential of this compound in terrestrial food webs was not found in the provided search results.
Terrestrial Ecotoxicity Studies: Soil Organism Responses
Terrestrial ecotoxicity studies assess the potential effects of chemicals on organisms living in the soil, which are vital for ecosystem functioning criver.comusda.govlabanalysis.it. These studies can include assessments of toxicity to soil microorganisms, earthworms, and other soil invertebrates criver.comnih.govglobalplantcouncil.org.
Specific research findings on the terrestrial ecotoxicity of this compound and the responses of soil organisms were not detailed in the provided search results. General methodologies for assessing the toxicity of chemicals to soil organisms, such as tests on soil microorganisms (inhibition of nitrification and carbonation capacity), earthworms (acute and reproduction toxicity), predatory mites, and collembola, are established criver.comnih.govglobalplantcouncil.org. However, data from these specific tests for this compound were not available in the snippets.
Environmental Monitoring and Residue Analysis in Ecosystem Components
Environmental monitoring and residue analysis are essential for understanding the presence, distribution, and potential exposure risks of chemicals in the environment unl.eduresearchgate.netresearchgate.net. This involves detecting and quantifying chemical residues in various ecosystem components.
Detection in Water, Sediment, and Biological Samples (e.g., Fish, Crops)
This compound has been used as a surrogate in studies analyzing pesticides in sediment samples usda.govresearchgate.net. Its detection in sediment samples from wetlands has been reported, with surrogate recoveries analyzed usda.govresearchgate.net.
While environmental monitoring includes the detection of pollutants in water, sediment, and biological samples like fish and crops unl.eduresearchgate.netprobiologists.com, specific details regarding the widespread monitoring or detection levels of this compound as a residue in water, fish, or crops were not extensively provided in the search results. The use of this compound as a surrogate in sediment analysis indicates analytical methods exist for its detection in this matrix usda.govresearchgate.net.
Risk Assessment Frameworks for Environmental Exposure
Environmental risk assessment (ERA) is a systematic process used to evaluate the potential for adverse effects on the environment from exposure to stressors, such as chemicals setac.orgresearchgate.neteosca.eu. ERA frameworks provide a structure for assessing ecological risks epa.govunl.edu.
ERA typically involves problem formulation, exposure assessment, effects assessment, and risk characterization unl.edueosca.eu. For chemicals, this often includes comparing predicted environmental concentrations (PEC) with predicted no effect concentrations (PNEC) to derive risk quotients (RQ) unilever.com.
While general frameworks for environmental risk assessment of chemicals are well-established and applied to various substances epa.govresearchgate.netsetac.orgresearchgate.neteosca.euunilever.com, specific details on the application of a comprehensive risk assessment framework specifically for this compound based on its environmental exposure were not detailed in the provided search results. The available toxicity and bioconcentration data would be inputs into such a framework if a full risk assessment were to be conducted.
Q & A
Q. What analytical methods are recommended for identifying dibutyl chlorendate in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound, particularly in soil and sediment analysis. Researchers should use internal standards like 2,4,5,6-tetrachloro-m-xylene to calibrate instruments and validate retention times. Detailed protocols are outlined in HJ 912-2017 and DZT 0064.71-2021, which specify column types, solvent systems (e.g., dichloromethane or hexane), and detection limits (e.g., 1000 μg/mL stock solutions) . For novel matrices, method optimization should include spike-and-recovery experiments to account for matrix effects.
Q. How should this compound be synthesized and characterized for purity in laboratory settings?
Synthesis involves esterification of chlorendic acid with butanol under acid catalysis. Post-synthesis, purity must be confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for structural elucidation) and high-performance liquid chromatography (HPLC) with UV detection. Evidence of purity (>95%) should include melting point consistency, absence of byproduct peaks in chromatograms, and elemental analysis . For reproducibility, document reaction conditions (temperature, catalyst concentration) and purification steps (e.g., recrystallization solvents).
Q. What are the critical parameters for preparing stable this compound stock solutions?
Stock solutions in dichloromethane or hexane should be stored at −20°C in amber vials to prevent photodegradation. Regular stability testing via GC-MS is advised, with attention to solvent evaporation and peak area consistency over time. Degradation products (e.g., free chlorendic acid) can be monitored using LC-MS/MS if unexpected chromatographic signals arise .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved in ecotoxicological studies?
Discrepancies often stem from variations in test organisms (e.g., Daphnia vs. fish), exposure durations, or analytical sensitivity. Researchers should:
- Cross-validate toxicity assays using standardized protocols (e.g., OECD guidelines).
- Perform dose-response curves with multiple endpoints (e.g., LC50, EC50).
- Control for metabolites by analyzing degradation products via tandem mass spectrometry . Comparative studies should include statistical meta-analyses to identify confounding variables (e.g., pH, organic carbon content) .
Q. What experimental designs are optimal for studying this compound’s stability under extreme environmental conditions?
Accelerated degradation studies under UV light, varying pH (2–12), and elevated temperatures (30–60°C) can simulate long-term environmental fate. Use controlled reactors with periodic sampling, and quantify degradation kinetics using first-order rate models. Advanced techniques like quantum mechanical calculations (DFT) may predict hydrolysis pathways, while FT-IR spectroscopy can track functional group changes . Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation .
Q. How can researchers address discrepancies in this compound recovery rates across different soil types?
Soil organic matter (SOM) and clay content significantly affect recovery. Design experiments to:
- Spike this compound into soils with graded SOM levels (e.g., 1–10%).
- Compare extraction efficiencies using Soxhlet vs. pressurized liquid extraction (PLE).
- Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify significant matrix interactions . Report recovery rates with confidence intervals and validate methods using certified reference materials if available.
Q. What strategies are effective for elucidating this compound’s interaction with microbial communities in anaerobic environments?
Metagenomic sequencing (16S rRNA) coupled with stable isotope probing (SIP) can identify degradative microorganisms. Anaerobic batch cultures should be maintained with strict oxygen exclusion, and metabolites analyzed via untargeted metabolomics (e.g., UPLC-QTOF-MS). Control experiments with sodium azide can confirm biotic vs. abiotic transformation .
Methodological Guidelines
- Data Presentation : Avoid redundant data in text and tables; use supplementary materials for extensive datasets (e.g., full NMR spectra, raw kinetic data) .
- Reproducibility : Document instrument parameters (e.g., GC column: DB-5MS; temperature gradient) and statistical codes (e.g., R scripts for ANOVA) .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest, adhering to journal-specific policies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
